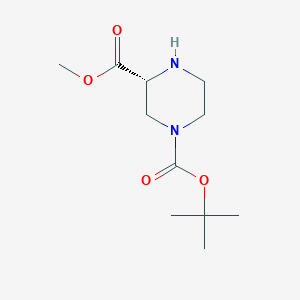

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKAHFCVKNRRBU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424918 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438631-77-7 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3R)-1,3-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438631-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

CAS Number: 438631-77-7

Introduction

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a ubiquitous scaffold in numerous pharmaceuticals, this molecule serves as a versatile building block for the synthesis of complex, biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen, while the methyl ester at the chiral center provides a handle for further synthetic transformations. This guide provides a comprehensive overview of its synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the field of drug discovery. Piperazine and its derivatives are integral to the structure of many drugs, including antibacterial, antiallergic, and antipsychotic agents[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring its quality and purity.

| Property | Value | Source |

| CAS Number | 438631-77-7 | [2][3][4] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [3][4] |

| Molecular Weight | 244.29 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 321.3±37.0 °C (Predicted) | |

| Density | 1.118±0.06 g/cm³ (Predicted) |

Synthesis and Purification

The synthesis of this compound is a critical process for obtaining high-purity material for downstream applications. A common and effective method involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of (R)-4-N-Boc-piperazine-2-carboxylic acid

This protocol details the synthesis of the title compound from its carboxylic acid precursor using trimethylsilyldiazomethane. This method is favored for its mild reaction conditions and high efficiency.

Materials:

-

(2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g)

-

Methanol (100 mL)

-

Dichloromethane (115 mL)

-

Trimethylsilyldiazomethane (2M solution in hexane, 14 mL)

-

Silica gel for column chromatography

-

Eluent: 5% methanol/7N ammonia in ethyl acetate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a 250 mL three-neck flask, suspend (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

-

Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise to the stirred suspension. The addition should be performed in a well-ventilated fume hood as diazomethane is toxic and potentially explosive.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure at approximately 35°C. The crude product is typically obtained as an oily substance.[5]

Purification

The crude product is purified by silica gel column chromatography to isolate the desired ester and remove any unreacted starting material or byproducts.

-

Prepare a silica gel column.

-

Initially, elute the column with a non-polar solvent system (e.g., hexane/ethyl acetate) to remove non-polar impurities.

-

Subsequently, elute the column with a 5% methanol/7N ammonia in ethyl acetate solution to collect the product.[5]

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as an oily substance. A typical yield for this process is around 48% (2.55 g).[5]

Caption: Synthesis and Purification Workflow.

Analytical Characterization

A comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | (DMSO-d6): δ 1.40 (s, 9H), 2.10 (bs, 1H), 2.52 (m, 1H), 2.72 (dd, 1H), 2.82 (d, 1H), 2.97 (m, 1H), 3.29 (d, 1H), 3.61 (d, 1H), 3.67 (s, 3H), 4.43 (m, 1H)[5] |

| Mass Spec. | MH⁺: 245[5] |

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The Boc-protecting group allows for selective reactions at the unprotected nitrogen atom, such as N-alkylation or N-arylation, which are common strategies in drug development.[6]

Synthesis of a Pyridinyl-piperazine Derivative

One documented application is the synthesis of (R)-4-(5-trifluoromethyl-pyridin-2-yl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. This reaction demonstrates a typical palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

This compound is reacted with 2-bromo-5-trifluoromethyl-pyridine in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0), and a suitable ligand in an anhydrous solvent like toluene. The reaction yields the coupled product, which can then be purified by flash chromatography.[5]

Caption: Application in a Palladium-Catalyzed Cross-Coupling Reaction.

Storage and Handling

Proper storage and handling of this compound are crucial to maintain its integrity and ensure safety.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] For long-term storage, refrigeration is recommended.[9] It should be kept away from strong acids, bases, and oxidizing agents.[8]

-

Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[7] In case of contact with skin or eyes, rinse thoroughly with water.[7]

Conclusion

This compound is a key chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its synthesis via esterification of the corresponding carboxylic acid is a well-established procedure, and its purification can be achieved through standard chromatographic techniques. The ability to selectively deprotect and functionalize the piperazine ring makes it an invaluable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the importance of such versatile intermediates in the drug discovery and development pipeline is set to increase.

References

- Chemical-Suppliers.com. (n.d.). This compound | CAS 438631-77-7.

- Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

- DC Fine Chemicals. (n.d.). N-Boc-piperazine.

- National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- CP Lab Safety. (n.d.). This compound-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams.

- MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. This compound(438631-77-7) 1H NMR [m.chemicalbook.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. This compound | CAS 438631-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Page loading... [guidechem.com]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 7. echemi.com [echemi.com]

- 8. Page loading... [guidechem.com]

- 9. lifechempharma.com [lifechempharma.com]

A Technical Guide to (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS: 314741-40-7) is a pivotal chiral building block in modern medicinal chemistry. Its constrained piperazine core, combined with the stereochemically defined carboxylic acid functionality, makes it an invaluable scaffold for introducing specific three-dimensional geometries into drug candidates. This guide provides an in-depth examination of its synthesis, analytical characterization, and applications, offering field-proven insights and detailed protocols to support researchers in leveraging this versatile molecule for accelerated drug discovery programs.

Introduction and Strategic Importance

The piperazine ring is a privileged scaffold in drug design, appearing in numerous approved therapeutic agents due to its favorable pharmacokinetic properties, including high aqueous solubility and often low toxicity. The introduction of chirality and functional handles for further elaboration elevates its utility significantly. This compound serves this exact purpose.

The molecule incorporates three key features:

-

A Stereochemically Defined Center: The (R)-configuration at the C2 position allows for precise, stereoselective interactions with biological targets, which is critical for optimizing potency and reducing off-target effects.

-

Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group at the N4 position and the methyl ester at the C2 position provide orthogonal protecting groups. This allows for selective deprotection and functionalization at either the nitrogen or the carboxylic acid, enabling diverse synthetic strategies.

-

Conformational Rigidity: The piperazine ring exists predominantly in a chair conformation, which imparts a degree of conformational rigidity to the final molecule, aiding in the design of compounds with high target affinity.

This guide will detail the practical aspects of working with this compound, from its synthesis and purification to its characterization and strategic deployment in synthetic campaigns.

Physicochemical and Structural Properties

A comprehensive understanding of the molecule's fundamental properties is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 314741-40-7 | |

| Molecular Formula | C11H20N2O4 | |

| Molecular Weight | 244.29 g/mol | |

| Appearance | White to off-white solid or powder | |

| Purity | Typically ≥98% (by HPLC) | |

| Solubility | Soluble in methanol, chloroform, dichloromethane | |

| Melting Point | 68-74 °C |

Structural Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound involves the cyclization of a protected ethylenediamine derivative with a suitable C2 synthon, followed by resolution or asymmetric synthesis to obtain the desired (R)-enantiomer. A representative synthetic approach is outlined below.

Workflow for Synthesis and Purification

Caption: Generalized workflow for synthesis and purification.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on common organic synthesis principles. Researchers should always first consult and adapt protocols from peer-reviewed literature or patents specific to their needs.

Step 1: N-Boc Protection of Piperazine-2-carboxylic acid

-

Setup: To a stirred solution of (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water at 0 °C, add sodium carbonate (2.5 eq).

-

Reaction: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Causality: The basic conditions (Na₂CO₃) deprotonate the secondary amine, activating it for nucleophilic attack on the electrophilic carbonyl of Boc₂O. The N4 amine is generally more nucleophilic and less sterically hindered than the N1 amine adjacent to the carboxylic acid.

-

Workup: Allow the mixture to warm to room temperature and stir for 12-16 hours. Concentrate the mixture in vacuo to remove dioxane. Dilute with water and wash with ethyl acetate to remove impurities. Acidify the aqueous layer to pH 3-4 with 1M HCl.

-

Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected acid.

Step 2: Methyl Esterification

-

Setup: Dissolve the crude acid from the previous step in methanol (MeOH). Cool the solution to 0 °C.

-

Reaction: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise.

-

Causality: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. HCl protonates the carboxylic acid, making it highly electrophilic for attack by methanol in a classic Fischer esterification mechanism.

-

Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Workup: Quench the reaction carefully by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Purification: Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure title compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the structure, identity, purity, and enantiomeric excess of the final product.

| Technique | Parameter | Typical Specification |

| ¹H NMR | Conforms to structure | Identity confirmation |

| Mass Spec (MS) | [M+H]⁺ = 245.1 | Confirmation of molecular weight |

| HPLC (Purity) | Purity by area % | ≥98.0% |

| Chiral HPLC | Enantiomeric Excess (e.e.) | ≥99.0% |

| FT-IR | Key functional group peaks | C=O (ester), C=O (carbamate) |

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ ~4.10 (dd, 1H): Proton at the chiral center (C2-H).

-

δ ~3.75 (s, 3H): Methyl protons of the ester (-OCH₃).

-

δ ~2.80-3.90 (m, 6H): Piperazine ring protons. The complexity arises from diastereotopic protons and restricted rotation.

-

δ 1.45 (s, 9H): tert-butyl protons of the Boc group (-C(CH₃)₃).

Quality Control Workflow

Caption: Standard quality control workflow for batch release.

Applications in Drug Discovery

This compound is a non-commercial research-grade compound, primarily utilized as a versatile starting material for constructing more complex molecules. Its value lies in its role as a constrained, chiral scaffold.

Example Application: Synthesis of a Novel Kinase Inhibitor Scaffold

-

Amide Coupling: The free N1 amine (after Boc deprotection with an acid like TFA) can be acylated or coupled with a carboxylic acid (e.g., a substituted benzoic acid) using standard peptide coupling reagents like HATU or EDC/HOBt. This installs a key recognition element.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed under basic conditions (e.g., LiOH in THF/water) to reveal the carboxylic acid.

-

Further Elaboration: This newly freed carboxylic acid can then be coupled with another amine, forming a complex diamide structure.

This sequence allows for the rapid generation of a library of compounds with diverse substituents at two distinct points on the piperazine scaffold, ideal for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a fine chemical, proper handling is essential to ensure user safety and maintain compound integrity.

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Handling: Avoid creating dust. Use spark-proof tools and explosion-proof equipment if handling large quantities.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C to ensure long-term stability and prevent degradation.

References

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester: A Technical Guide for Drug Discovery Professionals

Abstract

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, combining a piperazine scaffold with a strategically placed Boc protecting group and a methyl ester, render it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its core properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its presence in a multitude of FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1] Piperazine derivatives have been successfully incorporated into therapeutics for a wide range of conditions, including central nervous system (CNS) disorders, cancer, and infectious diseases.[2][3] The two nitrogen atoms of the piperazine ring allow for facile structural modifications, enabling the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile.[4]

The subject of this guide, this compound, leverages the advantageous properties of the piperazine core. The tert-butoxycarbonyl (Boc) protecting group at the N4 position allows for selective reactions at the N1 nitrogen, while the methyl ester at the C2 position provides a handle for further chemical transformations, such as amidation.[5] The defined (R)-stereochemistry at the C2 position is crucial for creating chiral molecules with specific interactions with biological targets.

Molecular Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C11H20N2O4 | [6][7] |

| Molecular Weight | 244.29 g/mol | [7][8] |

| CAS Number | 438631-77-7 | [6] |

| Appearance | Gel / Oil | [9] |

| Boiling Point | 321.3 °C at 760 mmHg (Predicted) | [8] |

| Density | 1.118 g/cm3 (Predicted) | [8] |

| Solubility | Soluble in dimethyl sulfoxide | [8] |

The chemical structure of this compound is depicted below:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CAS 438631-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. 001chemical.com [001chemical.com]

- 8. Cas 129799-08-2,METHYL 4-BOC-PIPERAZINE-2-CARBOXYLATE | lookchem [lookchem.com]

- 9. N-Boc-piperazine-2-carboxylic acid methyl ester | 129799-15-1 [chemicalbook.com]

An In-depth Technical Guide to (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester: A Chiral Scaffold for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a structural motif frequently found in successful therapeutic agents.[1] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in key hydrogen bonding interactions, make it a cornerstone of drug design. The introduction of chirality to this scaffold further enhances its utility, allowing for stereospecific interactions with biological targets, which can dramatically improve potency and selectivity while reducing off-target effects.[2]

This guide provides a comprehensive technical overview of (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester , a key chiral building block that embodies this principle. We will delve into its core properties, synthesis, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. This molecule is not merely a chemical intermediate; it is an enabling tool for accessing novel chemical space and accelerating the discovery of next-generation therapeutics.

Core Physicochemical and Structural Properties

This compound is a heterocyclic compound featuring a piperazine ring with three distinct functional groups: a chiral carboxylic acid methyl ester at the C2 position, and a tert-butoxycarbonyl (Boc) protecting group on the N4 nitrogen.[3] This specific arrangement provides a stable, enantiopure scaffold ready for selective chemical modification.

The Boc group serves a critical role by deactivating the N4 nitrogen, preventing unwanted side reactions and allowing for controlled, regioselective functionalization at the unprotected N1 nitrogen. This strategic protection is fundamental to its utility in multi-step synthetic campaigns.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 438631-77-7 | [4][5][6] |

| Molecular Formula | C₁₁H₂₀N₂O₄ | [5] |

| Molecular Weight | 244.29 g/mol | [7] |

| Appearance | Oily substance; Colorless to light yellow liquid | [3][7] |

| Boiling Point | 321.3 ± 37.0 °C (Predicted) | [7] |

| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 7.25 ± 0.40 (Predicted) | [7] |

| SMILES | CC(C)(C)OC(=O)N1CCNC(=O)OC | [5] |

| InChIKey | BRXKHIPPSTYCKO-MRVPVSSYSA-N |[7] |

Spectroscopic Profile: Structural Verification

Confirmation of the structure and purity of this compound relies on standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include a singlet at approximately 1.40 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group, and a singlet around 3.67 ppm for the three protons of the methyl ester. The remaining protons on the piperazine ring appear as a series of multiplets in the 2.5-4.5 ppm range, with their specific splitting patterns confirming the ring's conformation and substitution pattern.[3]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 245, confirming the molecular weight of the compound.[3]

Synthesis and Purification: A Validated Protocol

The synthesis of this chiral building block is a critical process that requires careful control to maintain enantiomeric purity. The following protocol describes a reliable method for the esterification of the parent carboxylic acid.[3]

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with the enantiopure (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid. The integrity of the final product's stereocenter is entirely dependent on the purity of this starting material.

-

Esterification Agent: Trimethylsilyldiazomethane (TMSCHN₂) is chosen as the methylating agent. It is a safer alternative to diazomethane and allows for the mild, high-yield esterification of carboxylic acids without requiring harsh acidic or basic conditions that could risk racemization or cleavage of the acid-labile Boc group.

-

Purification: Silica gel column chromatography is essential for separating the desired mono-protected product from any unreacted starting material or potential byproducts, such as the di-Boc protected piperazine. The use of a methanol/ammonia solution in the eluent is a standard technique for effectively eluting basic nitrogen-containing compounds from silica gel.[3]

Experimental Workflow Diagram

Caption: Synthetic workflow for the esterification of the parent carboxylic acid.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a suitable three-neck flask equipped with a magnetic stirrer, add (2R)-L-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g). Dissolve the solid in 100 mL of methanol and 115 mL of dichloromethane. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.[3]

-

Reagent Addition: Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise to the stirring solution. A slight gas evolution may be observed.[3]

-

Reaction: Allow the reaction mixture to stir at room temperature for 16 hours to ensure complete conversion.[3]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure at a temperature around 35°C. This will yield the crude product, typically as an oily residue.[3]

-

Purification: Purify the crude oil using silica gel column chromatography. Elute with a gradient, starting with a non-polar solvent to remove impurities, followed by a 5% methanol in ethyl acetate solution containing 7N ammonia to isolate the final product.[3]

-

Characterization: The final product, obtained as an oily substance (typical yield ~48%), should be characterized by ¹H NMR and MS to confirm its identity and purity.[3]

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile chiral building block for constructing more complex drug candidates. The N1 nitrogen is a nucleophilic handle that can be functionalized through various reactions, such as reductive amination, Buchwald-Hartwig amination, or SₙAr reactions, to introduce diverse substituents.[1]

Case Study: Synthesis of a Pyridine Derivative

A documented application involves the synthesis of 4-(5-tert-butyl-pyridin-2-yl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester methyl ester.[3] In this synthesis, the N1 nitrogen of our title compound acts as a nucleophile, displacing the bromine atom on 2-bromo-5-trifluoromethyl-pyridine in a palladium-catalyzed cross-coupling reaction. This reaction exemplifies how the chiral piperazine core can be readily integrated into larger, more complex molecular architectures.

Logical Relationship Diagram: Role as a Building Block

Caption: Integration of the chiral piperazine into a complex drug candidate.

The strategic importance of such chiral piperazine scaffolds is underscored by their prevalence in drugs targeting a wide array of diseases. Introducing a defined stereocenter can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[2]

Handling, Storage, and Safety

-

Personal Protective Equipment (PPE): Handle the compound in a well-ventilated area or a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8][10]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Wash off immediately with soap and plenty of water.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

-

-

Stability and Storage: The compound is expected to be stable under normal conditions.[9] Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] For long-term storage, refrigeration (2-8°C) and protection from light are recommended.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which may compromise the Boc protecting group.[11]

Conclusion

This compound is a high-value, enantiopure building block that provides a direct entry point to a class of chemical structures with proven therapeutic relevance. Its carefully designed arrangement of functional and protecting groups allows for predictable and selective reactivity, making it an indispensable tool for drug discovery programs. By understanding its properties, synthesis, and strategic application, researchers can effectively leverage this scaffold to construct novel molecules with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the development of innovative new medicines.

References

- Chemical-Suppliers.com. This compound | CAS 438631-77-7. [Link]

- CP Lab Safety. This compound-hcl, 95%+ Purity. [Link]

- Ivy Fine Chemicals. This compound [CAS: 438631-77-7]. [Link]

- Google Patents.

- ResearchGate.

- Capot Chemical. MSDS of (R)-4-Boc-1-Cbz-piperazine-2-carboxylic acid. [Link]

- AAPPTec. Safety Data Sheet - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

- Google Patents.

- Google Patents.

- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

- PubChem. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. [Link]

- Royal Society of Chemistry.

- Wikipedia. Cetirizine. [Link]

- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

- ACS Publications.

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI.

- ACS Publications. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Page loading... [wap.guidechem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | CAS 438631-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. ivychem.com [ivychem.com]

- 7. 252990-05-9 CAS MSDS ((R)-N-Boc-piperazine-2-carboxylic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. capotchem.com [capotchem.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. peptide.com [peptide.com]

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester chemical synthesis overview

An In-Depth Technical Guide to the Chemical Synthesis of (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

Introduction: The Strategic Importance of a Chiral Scaffold

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold," a structural framework frequently found in molecules targeting a wide range of biological receptors.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in medicinal chemistry. The specific molecule, this compound, is a highly valuable chiral building block. The enantiopure (R)-configuration at the C2 position, combined with the orthogonal protection strategy offered by the tert-butoxycarbonyl (Boc) group at the N4 position, provides chemists with a versatile tool for constructing complex, stereochemically defined pharmaceutical agents.[3][] The methyl ester at C2 serves as a convenient handle for further synthetic modifications, typically through amide bond formation.[3]

This guide provides a comprehensive overview of the core synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in the field.

PART 1: Core Synthetic Strategies: Establishing Stereochemistry

The primary challenge in synthesizing this compound lies in the efficient and precise installation of the stereocenter at the C2 position. The main strategies employed can be broadly categorized into two approaches: leveraging the chiral pool and asymmetric synthesis.

Chiral Pool Synthesis: Nature's Starting Blocks

The most direct and often scalable route begins with a readily available, enantiopure starting material from the "chiral pool." α-Amino acids are ideal precursors. A general and practical synthesis involves a four-step sequence starting from a natural or unnatural α-amino acid, with the key transformation being an aza-Michael addition.[5]

This approach is advantageous as the stereochemistry is pre-defined by the starting amino acid, avoiding the need for chiral resolutions or complex asymmetric catalysts. The choice of protecting groups on the precursor diamine is critical for ensuring regioselectivity and preventing side reactions.[5]

Asymmetric Synthesis: Building Chirality from the Ground Up

When a suitable chiral pool starting material is unavailable or economically unviable, asymmetric synthesis provides a powerful alternative. Key methods include:

-

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral pyrazinecarboxylic acid derivative using a chiral rhodium complex as a catalyst. This approach can be highly efficient for industrial-scale production and avoids the need for racemate resolution.[6]

-

Asymmetric Lithiation: A more contemporary approach involves the direct, enantioselective deprotonation of an N-Boc piperazine ring at the α-position using a strong base like s-butyllithium (s-BuLi) in the presence of a chiral ligand, most notably (-)-sparteine or a synthetic surrogate.[2][7][8] The resulting chiral organolithium intermediate can then be trapped with an electrophile (e.g., CO2) to install the carboxylic acid group. The enantioselectivity of this process is highly dependent on the choice of the distal N-substituent and the specific electrophile used.[2][7]

The overall workflow from a conceptual standpoint can be visualized as follows:

Caption: High-level overview of synthetic pathways.

PART 2: Key Transformation - Esterification of the Carboxylic Acid

Regardless of the route taken to obtain the chiral acid precursor, (R)-4-N-Boc-piperazine-2-carboxylic acid, the final step is the esterification to yield the target methyl ester. While standard methods like Fischer esterification (methanol with a strong acid catalyst) can be used, they often require harsh conditions that risk cleaving the acid-labile Boc protecting group.[9]

A milder and highly effective method involves the use of diazomethane or its safer, more stable equivalent, trimethylsilyldiazomethane (TMS-diazomethane).[10] This reagent reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters, with dinitrogen gas as the only significant byproduct.

Detailed Experimental Protocol: Methyl Ester Formation via TMS-Diazomethane

This protocol is adapted from a reported synthesis and exemplifies a reliable method for the final esterification step.[10]

Causality Behind Choices:

-

Solvent System (Methanol/Dichloromethane): Dichloromethane (DCM) is an excellent solvent for the starting material, ensuring it remains fully dissolved. Methanol (MeOH) is required as a co-solvent for the reaction with TMS-diazomethane to proceed efficiently.

-

Reagent (Trimethylsilyldiazomethane): Chosen for its high reactivity towards carboxylic acids under mild conditions, which preserves the integrity of the Boc protecting group. It is a safer alternative to the highly toxic and explosive diazomethane gas.[10]

-

Reaction Conditions (Room Temperature, 16 hours): The reaction proceeds smoothly at ambient temperature, eliminating the need for heating or cooling, which simplifies the procedure and reduces energy consumption. An overnight stir ensures the reaction goes to completion.[10]

-

Purification (Silica Gel Column Chromatography): This is a standard and effective method for removing any unreacted starting material and minor byproducts, yielding a product of high purity.[10] The specific eluent system is designed to first wash away non-polar impurities before eluting the more polar product.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, dissolve (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).

-

Reagent Addition: Stir the solution at room temperature for 10 minutes to ensure complete dissolution. Subsequently, add trimethylsilyldiazomethane (14 mL of a 2M solution in hexanes) dropwise over a period of 15-20 minutes. Safety Note: This step should be performed in a well-ventilated fume hood as diazomethane derivatives are toxic.

-

Reaction: Allow the mixture to stir at room temperature for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Concentrate the reaction mixture under reduced pressure at a temperature around 35°C to remove the solvents, yielding the crude product, typically as an oily substance.

-

Purification: Purify the crude oil by silica gel column chromatography. A typical elution might involve a gradient, starting with a non-polar solvent system to remove impurities, followed by a more polar system, such as 5% methanol in ethyl acetate containing 7N ammonia, to elute the final product.[10]

Caption: Experimental workflow for the esterification step.

PART 3: Data Summary and Characterization

The successful synthesis of the target compound must be validated through rigorous characterization. The data presented below is based on reported literature values.[10]

| Parameter | Value / Conditions | Source |

| Starting Material | (2R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | [10] |

| Reagent | Trimethylsilyldiazomethane (2M solution in hexanes) | [10] |

| Solvents | Methanol, Dichloromethane | [10] |

| Reaction Time | 16 hours | [10] |

| Temperature | Room Temperature | [10] |

| Yield | ~48% (for di-Boc analog, indicative) | [10] |

| Purification | Silica Gel Column Chromatography | [10] |

| Appearance | Oily substance | [10] |

Note: The cited yield of 48% is for a related synthesis of a di-Boc protected piperazine methyl ester, but the procedure is directly analogous and provides a reasonable expectation for this transformation.[10] Yields can vary based on the purity of the starting acid and the precise execution of the chromatographic purification.

Characterization Data (for a closely related structure):

-

Mass Spectrum: MH+ 245[10]

Conclusion

The synthesis of this compound is a critical process for medicinal chemists requiring access to this versatile chiral building block. The choice of synthetic strategy, whether from the chiral pool or via asymmetric synthesis, will depend on factors such as scale, cost, and available starting materials. The final esterification step, while seemingly straightforward, requires careful selection of reagents to ensure the integrity of the acid-sensitive Boc protecting group. The use of trimethylsilyldiazomethane provides a mild, reliable, and high-yielding method to access the final, highly pure product, ready for incorporation into complex drug candidates.

References

- Google Patents.US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.

- Qiyan.1,4-Bis-Boc-piperazine-2-carboxylic acid.

- St-Gelais, M., et al. (2017).Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH National Library of Medicine.

- Google Patents.CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives.

- Google Patents.EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.

- CP Lab Safety.4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl, 95%+ Purity, C11H21ClN2O4, 5 grams.

- O'Brien, P., et al. (2015).Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.

- Organic Chemistry Portal. (2005, July 5).Convergent and Fast Route to Piperazines via IMCR.

- Pathare, R. S., et al. (2021).Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

- Goo, Y. A., et al. (2021).A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.

- White Rose eTheses Online.Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.

- Li, Y., et al. (2024).Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate. Chemical Communications (RSC Publishing).

- Ivy Fine Chemicals.4-N-Boc-piperazine-2-carboxylic acid methyl ester [CAS: 438631-77-7].

- Google Patents.CN108033931B - Synthesis method of N-Boc piperazine.

- van der Heijden, L. A., et al. (2018).Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 10. Page loading... [wap.guidechem.com]

The Architecture of Efficacy: A Guide to Chiral Building Blocks in Drug Discovery

Foreword: Beyond Flat Structures – Embracing the Third Dimension in Pharmacology

In the intricate dance of drug-receptor interactions, shape is paramount. For decades, medicinal chemists have understood that a molecule's three-dimensional arrangement dictates its biological activity. This guide delves into the core of this principle: chirality, the property of "handedness" in molecules. More than half of all drugs are chiral compounds, and their stereochemistry is a critical determinant of their efficacy, safety, and pharmacokinetic profiles.[1][2] We will move beyond a mere recitation of facts to explore the causal relationships behind the strategic use of chiral building blocks—the foundational stereochemically defined fragments used to construct complex drug candidates. This document is intended for the hands-on researcher, providing not only the "what" but the "why" and "how" of integrating chirality into modern drug discovery workflows.

The Chirality Mandate: Why Stereochemistry is Non-Negotiable in Drug Development

The biological world is overwhelmingly chiral. Receptors, enzymes, and nucleic acids are composed of chiral building blocks like L-amino acids and D-sugars, creating a stereospecific environment.[1][3] Consequently, when a chiral drug is introduced, its constituent enantiomers—non-superimposable mirror-image molecules—can and do interact differently with these biological targets.[4]

This differential interaction can manifest in several ways:

-

Efficacy and Potency: One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," may be less active or completely inactive.[4] For example, (S)-ibuprofen is over 100 times more potent as a cyclooxygenase-1 (COX-1) inhibitor than its (R)-enantiomer.[5] Similarly, the anti-Parkinsonian effects of levodopa reside solely in the L-enantiomer, which can cross the blood-brain barrier and be converted to dopamine.[6]

-

Pharmacokinetic Profile: Enantiomers can be absorbed, distributed, metabolized, and excreted differently, leading to variations in bioavailability and duration of action.[1]

-

Safety and Toxicity: In the most critical scenarios, the distomer can be responsible for undesirable side effects or outright toxicity. The infamous case of thalidomide serves as a stark reminder: while the (R)-enantiomer possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen.[3][7]

Recognizing these profound differences, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) issued guidelines in the 1990s strongly encouraging the development of single-enantiomer drugs over racemic mixtures (50:50 mixtures of enantiomers).[8][9][10] This regulatory shift has cemented the need for robust strategies to access enantiomerically pure compounds, making chiral building blocks indispensable tools in the medicinal chemist's arsenal.[6][11]

Sourcing Chirality: A Triumvirate of Strategies

The modern drug discovery pipeline relies on three primary strategies to obtain enantiomerically pure building blocks. The choice of strategy is a critical decision, dictated by factors such as the novelty of the target scaffold, scalability, and cost-effectiveness.

The Chiral Pool: Nature's Head Start

The "chiral pool" refers to the vast collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources.[12] This includes amino acids, carbohydrates, terpenes, and alkaloids.[12][13]

-

Causality: By starting with a molecule that already possesses the desired stereochemistry, chemists can circumvent the need to create a chiral center from scratch, often leading to more efficient and economical synthetic routes.[12][14] L-amino acids, for example, are versatile starting points for synthesizing a wide array of chiral amines and other complex structures.[12]

Workflow: Chiral Pool Synthesis

Caption: Workflow for utilizing the chiral pool.

Chiral Resolution: Separating the Mirror Images

When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers.

-

Classical Resolution: This involves reacting the racemate with a chiral resolving agent (e.g., tartaric acid) to form a pair of diastereomeric salts.[6] Because diastereomers have different physical properties (like solubility), they can be separated by crystallization.[15]

-

Kinetic Resolution: This method uses a chiral catalyst or enzyme that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, slower-reacting enantiomer.[15]

-

Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase can physically separate enantiomers based on their differential interactions with the chiral surface.[16][17] This is a powerful analytical and preparative tool.

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation of separable diastereomeric salts.[15] | Scalable, cost-effective for certain substrates.[15] | Limited to molecules with suitable functional groups (acids/bases); maximum 50% theoretical yield for the desired enantiomer without a racemization loop.[15] |

| Kinetic Resolution | Differential reaction rate of enantiomers.[18] | Can achieve high enantiomeric purity. | Maximum 50% theoretical yield; requires careful optimization.[19] |

| Chiral Chromatography | Differential interaction with a chiral stationary phase.[16] | Broadly applicable, high purity achievable, excellent for analysis.[17] | Can be expensive for large-scale production, solvent-intensive (HPLC).[15] |

Asymmetric Synthesis: Creating Chirality with Intention

Asymmetric synthesis is the most sophisticated approach, aiming to selectively create the desired enantiomer from an achiral (prochiral) starting material.[20][21] This is often the most efficient and atom-economical strategy, recognized with Nobel Prizes in Chemistry in 2001 and 2021.[6]

-

Chiral Catalysis: A small amount of a chiral catalyst (metal-based or an organocatalyst) is used to generate large quantities of an enantiomerically enriched product.[20][22] This is highly desirable for industrial processes.

-

Asymmetric Hydrogenation: Chiral metal catalysts, such as those based on rhodium (e.g., DuPHOS) or ruthenium (e.g., Noyori's catalyst), are used to reduce double bonds, creating one or two chiral centers with high selectivity.[20][23]

-

Asymmetric Epoxidation: Catalysts like Jacobsen's Mn catalyst can create chiral epoxides, which are versatile building blocks for synthesizing chiral amino alcohols.[20][23]

-

-

Chiral Auxiliaries: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a reaction.[12][18] After the new chiral center is formed, the auxiliary is removed and can often be recycled. Evans oxazolidinones are a classic example.[12]

-

Biocatalysis/Enzymatic Synthesis: Enzymes are nature's highly selective chiral catalysts.[24] They operate under mild conditions and can perform transformations with exceptional enantioselectivity that are difficult to achieve with traditional chemistry.[22][25] For example, transaminases are used to produce chiral amines from prochiral ketones.[19]

Key Methodologies and Protocols

A commitment to scientific integrity requires that protocols be self-validating. The following methodologies represent field-proven, robust approaches to generating and analyzing chiral building blocks.

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general framework for the stereoselective reduction of a ketone to a chiral alcohol using a Noyori-type catalyst.

Objective: To synthesize an enantiomerically enriched secondary alcohol.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

Isopropanol (solvent and hydrogen source)

-

Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl)

-

Base (e.g., Potassium tert-butoxide)

-

Inert atmosphere glovebox or Schlenk line

-

Anhydrous, degassed solvents

Procedure:

-

Reaction Setup: In an inert atmosphere, charge a dry reaction vessel with the chiral Ru catalyst (0.01-1 mol%).

-

Substrate Addition: Add the prochiral ketone (1.0 equivalent) dissolved in anhydrous, degassed isopropanol.

-

Initiation: Add a solution of the base (e.g., potassium tert-butoxide, 2-5 mol%) in isopropanol to activate the catalyst.

-

Reaction: Heat the mixture to the desired temperature (e.g., 40-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with a weak acid (e.g., saturated NH4Cl solution).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

-

Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Workflow: Asymmetric Catalysis

Caption: Asymmetric catalysis favors one enantiomer's formation.

Experimental Protocol: Enzymatic Resolution of a Racemic Amine

This protocol outlines the use of a lipase for the kinetic resolution of a racemic amine via acylation.

Objective: To isolate one enantiomer of a primary or secondary amine from a racemic mixture.

Materials:

-

Racemic amine

-

Acyldonor (e.g., ethyl acetate)

-

Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., toluene, THF)

-

Molecular sieves (optional, for drying)

Procedure:

-

Reaction Setup: To a solution of the racemic amine (1.0 equivalent) and the acyl donor (0.5-0.6 equivalents for ~50% conversion) in the organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

-

Reaction: Stir the suspension at a controlled temperature (e.g., 25-45 °C). The enzyme will selectively acylate one enantiomer.

-

Monitoring: Monitor the reaction progress by chiral HPLC, aiming for ~50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted amine.

-

Enzyme Removal: Once the target conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Concentrate the filtrate. The resulting mixture contains the acylated enantiomer and the unreacted enantiomer. These can be separated by standard column chromatography or acid-base extraction, as their chemical properties are now different.

-

Deprotection (if necessary): The acylated amine can be hydrolyzed back to the free amine if that is the desired final product.

-

Analysis: Confirm the enantiomeric excess of both the unreacted amine and the product amine (after deprotection) using chiral HPLC.

Conclusion: Building Quality In, Not Inspecting it On

The strategic selection and synthesis of chiral building blocks are not merely preliminary steps in drug discovery; they are foundational to the entire endeavor. By embedding stereochemical control at the earliest stages of synthesis, research organizations can accelerate the development of safer, more effective, and more selective therapeutics.[2][26] The causality is clear: starting with enantiomerically pure fragments simplifies complex syntheses, reduces the risk of late-stage failures due to unforeseen stereoisomer-related toxicity, and aligns with the rigorous expectations of regulatory bodies.[11][27] As synthetic methodologies continue to advance, particularly in the realms of biocatalysis and asymmetric organocatalysis, the accessibility of diverse and complex chiral building blocks will only increase, further empowering chemists to design the next generation of precision medicines.[22][28]

References

- Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology, 30(5), 252-259.

- Roy, T., & Singh, M. S. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances.

- Ciogli, A., et al. (2022).

- Brooks, W. H., et al. (2021). The Significance of Chirality in Drug Design and Development. Molecules.

- Patel, R. N. (2003). Enzymatic synthesis of chiral intermediates for pharmaceuticals. Journal of Industrial Microbiology and Biotechnology.

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.

- Patel, R. N., et al. (2002). Enzymatic synthesis of chiral intermediates for Omapatrilat, an antihypertensive drug.

- Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.

- Kammerer, C. (2025). Exploring the Intricacies of Chiral Chemistry in Drug Discovery. Longdom Publishing.

- Lupu, A., & Hancu, G. (2023). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Pharmaceuticals.

- Huisman, G. W., & Liang, J. (2015).

- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.

- Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research.

- McGrath, M., & Vobecka, P. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.

- Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia.

- BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. BOC Sciences.

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules.

- Marino, S. T., et al. (2004). Synthesis of chiral building blocks for use in drug discovery. Molecules.

- Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.

- Mehvar, R., & Brocks, D. R. (2001). Chiral Drugs: An Overview. Journal of Pharmacy & Pharmaceutical Sciences.

- Fard, S. G., et al. (2023).

- BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research. BenchChem.

- Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.

- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.

- Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.

- McGrath, M., & Vobecka, P. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives.

- AiFChem. (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.

- Kannappan, V. (2025). Chiral Bioequivalence – An Explainer. Chiralpedia.

- Ye, K., et al. (2018).

- LibreTexts Chemistry. (2024). 5.

- Slideshare. (n.d.).

- ResearchGate. (n.d.). Stereoselective Synthesis of Drugs and Natural Products.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- Gallyamov, A. R., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. pharma.researchfloor.org [pharma.researchfloor.org]

- 4. mdpi.com [mdpi.com]

- 5. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 7. longdom.org [longdom.org]

- 8. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral Building Blocks Selection - Enamine [enamine.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 14. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 15. pharmtech.com [pharmtech.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. researchgate.net [researchgate.net]

- 18. stereoselective synthesis presentation . | PPTX [slideshare.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. pharmasalmanac.com [pharmasalmanac.com]

- 26. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 27. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]

- 28. pubs.acs.org [pubs.acs.org]

The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to the Role of Boc-Protected Piperazines in Medicinal Chemistry

Abstract

In the landscape of modern medicinal chemistry, N-tert-butoxycarbonyl (Boc)-protected piperazine has solidified its position as an indispensable scaffold and a versatile synthetic intermediate. Its unique structural architecture, featuring a strategically masked secondary amine, provides chemists with the precision required to construct complex molecular frameworks. This guide offers a comprehensive technical exploration of the synthesis, strategic applications, and profound significance of N-Boc-piperazine in contemporary drug discovery. We will delve into detailed experimental protocols, quantitative bioactivity data, and the causal reasoning behind its widespread adoption, providing researchers, scientists, and drug development professionals with a holistic understanding of this pivotal building block.

Introduction: The Privileged Piperazine Scaffold and the Necessity of Protection

The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the molecular structures of drugs targeting a wide array of therapeutic areas, including the central nervous system (CNS), infectious diseases, and oncology.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at the 1 and 4 positions imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and the ability to form crucial hydrogen bonds with biological targets.[3][4]

However, the symmetric nature of piperazine, with its two reactive secondary amines, poses a significant hurdle in multi-step syntheses.[5] Uncontrolled reactions can lead to a mixture of mono- and di-substituted products, complicating purification and reducing overall yield.[6] This is where the strategic application of protecting groups becomes paramount. The tert-butoxycarbonyl (Boc) group is arguably the most prevalent amine protecting group in non-peptide chemistry, lauded for its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[7] By temporarily masking one of the piperazine's nitrogen atoms, the Boc group enables selective functionalization of the other, ensuring precise and controlled molecular assembly.[1][8]

Physicochemical Properties of N-Boc-Piperazine

A thorough understanding of the physicochemical properties of N-Boc-piperazine is fundamental to its effective application in synthesis.[1]

| Property | Value | Reference(s) |

| CAS Number | 57260-71-6 | [1][9] |

| Molecular Formula | C₉H₁₈N₂O₂ | [1][9] |

| Molecular Weight | 186.25 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 43-47 °C | [1][10] |

| Solubility | Soluble in ethanol, methanol, and water | [1] |

| Purity (by HPLC) | Typically ≥98% | [1] |

Table 1: Key Physicochemical Properties of N-Boc-Piperazine.

Synthesis of N-Boc-Piperazine: From Traditional to Innovative Approaches

The preparation of N-Boc-piperazine is a critical first step in its utilization. Several synthetic routes have been developed, each with its own advantages and limitations.

Conventional Method: Direct Bocylation of Piperazine

The most common method involves the direct reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc anhydride).[11] While straightforward, this method can suffer from the formation of the undesired di-Boc protected piperazine, which necessitates extensive purification and can lead to lower yields of the desired mono-protected product.[6]

Enhanced Selectivity through Acid Mediation

To improve the selectivity for mono-protection, a protocol leveraging the in-situ formation of a piperazine salt has been developed.[7][12] By protonating one of the nitrogen atoms with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), its nucleophilicity is significantly reduced, directing the Boc protection to the free nitrogen.[7]

An Innovative and Efficient Industrial-Scale Synthesis

Recent advancements have led to a more efficient, high-yield synthesis suitable for industrial production, starting from diethanolamine.[6][13] This three-step process involves chlorination, Boc protection, and subsequent aminolysis and cyclization to afford N-Boc-piperazine in high purity and with a reduced environmental footprint.[6][13]

Caption: Simplified mechanism of Boc protection of a piperazine nitrogen. [7][14]

Boc Deprotection: Acid-Catalyzed Cleavage

The removal of the Boc group is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The reaction is initiated by the protonation of the Boc group's carbonyl oxygen, which facilitates the formation of a stable tert-butyl cation and carbamic acid. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide. [15]

Core Applications in Medicinal Chemistry: A Versatile Building Block

The strategic use of N-Boc-piperazine as a synthetic intermediate spans a multitude of therapeutic areas, underscoring its importance in modern drug discovery. [1]

Synthesis of Monosubstituted Piperazines

N-Boc-piperazine is extensively utilized as a precursor for the synthesis of monosubstituted piperazines. [1]The Boc group allows for the selective functionalization of the unprotected secondary amine through various reactions such as alkylation, acylation, and arylation. [1][16]Following the desired modification, the Boc group is readily removed to yield the final monosubstituted piperazine derivative. [8]

Caption: General synthetic workflow for monosubstituted piperazines. [1]

A Key Component in Bioactive Molecules

The piperazine moiety is a common feature in drugs targeting a diverse range of biological pathways. [2][17]

-

Central Nervous System (CNS) Agents: Piperazine derivatives are prevalent in antipsychotic, antidepressant, and anxiolytic drugs. [18]For example, N-Boc-piperazine is a key intermediate in the synthesis of compounds with dual affinities for D2 and 5-HT1A receptors, which are important targets for treating psychiatric disorders. [6]* Anti-Infective Agents: The piperazine ring is a common structural motif in antibacterial, antifungal, and antiviral compounds. [1][2]* Anticancer Agents: Numerous kinase inhibitors and other anticancer agents incorporate the piperazine scaffold. [1][16] The following tables summarize the biological activities of various derivatives synthesized using N-Boc-piperazine, highlighting its importance in generating potent therapeutic candidates.

| Derivative Class | Target(s) | Therapeutic Area | Reference(s) |

| Arylpiperazines | D2/5-HT1A Receptors | CNS Disorders | [6] |

| Piperazinyl Amides | Various | Anti-infective, Anticancer | [6] |

| Piperazine-substituted Kinase Inhibitors | CDKs, etc. | Oncology | [16] |

Table 2: Therapeutic Applications of Piperazine Derivatives Synthesized from N-Boc-Piperazine.

| Compound Class | Example Target(s) | IC₅₀ / EC₅₀ (nM) | Reference(s) |

| Phenylpiperazine Derivatives | Serotonin Transporter | 5 - 50 | [6] |

| Benzylpiperazine Analogs | Dopamine D2 Receptor | 10 - 100 | [6] |

| Piperazine-linked Quinolones | Bacterial DNA Gyrase | 20 - 200 | [1] |

Table 3: Representative Bioactivity Data of N-Boc-Piperazine Derived Compounds.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the synthesis and deprotection of N-Boc-piperazine.

Protocol 1: Synthesis of N-Boc-Piperazine via Direct Bocylation

-

Reaction Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-piperazine.

Protocol 2: Selective Mono-Boc Protection using Acid Mediation

[7]

-

Salt Formation: Dissolve piperazine (1.0 equivalent) in methanol (approximately 0.5 M) in a round-bottom flask and cool to 0 °C.

-

Acid Addition: Add a solution of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent) in methanol dropwise. Stir the mixture for 15-30 minutes at 0 °C.

-

Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to stir at room temperature for 3-5 hours.

-

Work-up: Remove the solvent in vacuo. Adjust the pH of the residue to 10 with a suitable base (e.g., 20% NaOH).

-

Isolation: Extract the aqueous layer multiple times with chloroform or DCM. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

Protocol 3: N-Boc Deprotection

[12]

-

Reaction Setup: Dissolve the N-Boc-protected piperazine derivative in a suitable solvent, such as dichloromethane (DCM) or dioxane.

-

Acid Addition: Add trifluoroacetic acid (TFA) (e.g., to a final concentration of 20-50%) or a solution of 6N hydrochloric acid (HCl) to the solution.

-

Reaction: Stir the mixture at room temperature for 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Isolation: Neutralize the residue with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate to yield the deprotected piperazine.

Conclusion: An Enduring Legacy in Drug Discovery

N-Boc-piperazine is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design in advancing pharmaceutical research. Its synthetic tractability, coupled with the favorable pharmacological properties of the piperazine scaffold, has firmly established its role in the development of a multitude of life-saving and life-enhancing medications. [1]The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly pave the way for the discovery of the next generation of innovative therapeutics.

References

- The Role of Piperazine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.

- Synthesis method of N-Boc piperazine. Google Patents.

- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Royal Society of Chemistry.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ACS Publications.

- Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

- 1-N-Boc-Piperazine: A Key Building Block for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of N-Boc-Piperazine in Advancing Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate.

- The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.